2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
CAS No.: 941956-83-8
Cat. No.: VC4532135
Molecular Formula: C20H22N2O4
Molecular Weight: 354.406
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941956-83-8 |
|---|---|
| Molecular Formula | C20H22N2O4 |
| Molecular Weight | 354.406 |
| IUPAC Name | 2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C20H22N2O4/c1-13-12-14(9-10-15(13)22-11-5-8-18(22)23)21-20(24)19-16(25-2)6-4-7-17(19)26-3/h4,6-7,9-10,12H,5,8,11H2,1-3H3,(H,21,24) |
| Standard InChI Key | GCBOWRPUYBWWKJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC=C2OC)OC)N3CCCC3=O |
Introduction
Synthesis
The synthesis of benzamides with pyrrolidinone rings typically involves several steps, including the formation of the benzamide moiety and the attachment of the pyrrolidinone ring. Common methods involve the reaction of appropriate benzoyl chlorides with amines containing the pyrrolidinone functionality.
Biological Activity
Compounds with similar structures are often investigated for their potential to interact with biological targets such as enzymes or receptors. These interactions can modulate signaling pathways, influencing cellular processes. While specific data on 2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is not available, related compounds have shown promise in various therapeutic areas.
Research Findings and Applications
Research on similar benzamide compounds highlights their potential in medicinal chemistry, particularly in drug development. The presence of methoxy groups and a pyrrolidinone ring suggests applications in modulating metabolic pathways or influencing receptor activity.
| Application Area | Potential Use |
|---|---|
| Drug Development | Potential interactions with enzymes or receptors. |
| Medicinal Chemistry | Exploration of biological activity related to signaling pathways. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume